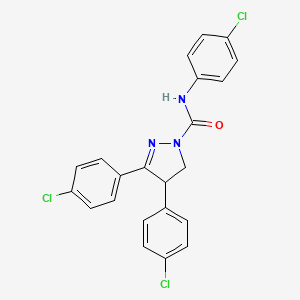
1-Chlorooct-2-EN-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorooct-2-EN-4-one is an organic compound with the molecular formula C8H13ClO It is characterized by the presence of a chlorine atom attached to an octene chain with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chlorooct-2-EN-4-one can be synthesized through several methods. One common approach involves the chlorination of oct-2-en-4-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chlorooct-2-EN-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in an aqueous or alcoholic medium with mild heating.
Reduction: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed:
Alcohols: Formed from reduction or nucleophilic substitution reactions.
Amines: Result from nucleophilic substitution with amines.
Carboxylic Acids: Produced through oxidation reactions.
Applications De Recherche Scientifique
1-Chlorooct-2-EN-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chlorooct-2-EN-4-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. For instance, the compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the ketone group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-Chlorooct-2-EN-4-one can be compared with other similar compounds such as:
1-Chlorooct-2-yne: Similar in structure but contains a triple bond instead of a double bond.
1-Chlorooctane: Lacks the double bond and ketone group, making it less reactive in certain chemical reactions.
1-Bromo-oct-2-EN-4-one: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a ketone group on an octene chain. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
61170-85-2 |
|---|---|
Formule moléculaire |
C8H13ClO |
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
1-chlorooct-2-en-4-one |
InChI |
InChI=1S/C8H13ClO/c1-2-3-5-8(10)6-4-7-9/h4,6H,2-3,5,7H2,1H3 |
Clé InChI |
SKBPZUSMZALWMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)
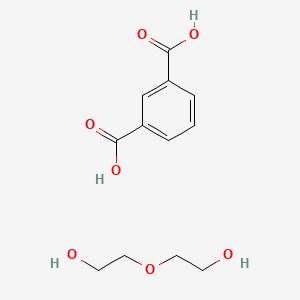

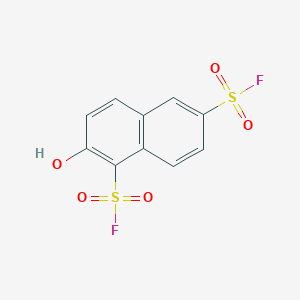

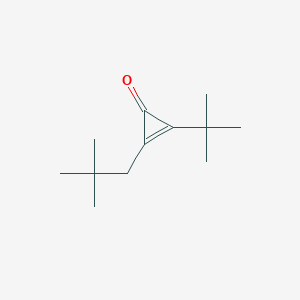
![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)

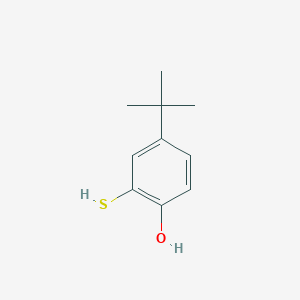
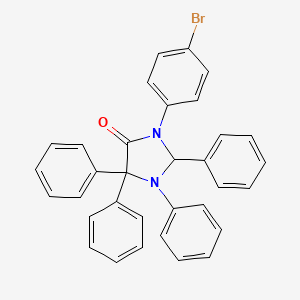
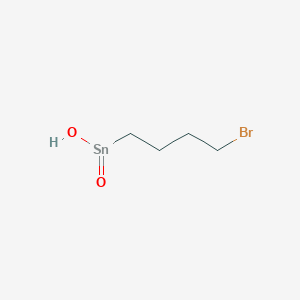
![1-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14599487.png)
